molecular formula C16H25BO4 B2596910 2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2096997-06-5

2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2596910
CAS No.: 2096997-06-5
M. Wt: 292.18
InChI Key: GYGBAMYOZLYRTH-UHFFFAOYSA-N
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Description

2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with the molecular formula C16H25BO4. It is a boronic ester, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(2-Ethoxyethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: None required

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to yield the boronic acid and pinacol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water, or a mixture)

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)

    Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH)

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling

    Phenols: From oxidation

    Boronic Acids: From hydrolysis

Scientific Research Applications

2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The primary mechanism of action for 2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The molecular targets and pathways involved include:

    Palladium Catalyst: Facilitates the formation of the palladium-boron complex.

    Base: Enhances the transmetalation step by deprotonating the boronic ester.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the stability provided by the pinacol ester.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the ethoxyethoxy group, leading to different reactivity and solubility properties.

Uniqueness

2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and solubility, which make it more suitable for certain synthetic applications compared to other boronic esters. The presence of the ethoxyethoxy group provides additional functionalization options and improves the compound’s compatibility with various solvents and reaction conditions.

Properties

IUPAC Name

2-[4-(2-ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO4/c1-6-18-11-12-19-14-9-7-13(8-10-14)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGBAMYOZLYRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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